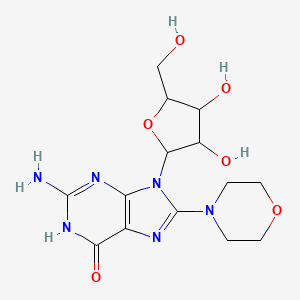
Ethyl 4-chloro-3-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-ethylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group, a chlorine atom, and an ester functional group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-ethylbenzoate can be synthesized through the esterification of 4-chloro-3-ethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as modified clay, can enhance the conversion rate and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-chloro-3-ethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 4-chloro-3-ethylbenzoic acid and ethanol.
Reduction: Reduction with lithium aluminum hydride can convert the ester to the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 4-chloro-3-ethylbenzoic acid and ethanol.
Reduction: 4-chloro-3-ethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-chloro-3-ethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-3-ethylbenzoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active acid form, which can then interact with various biological pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
- Ethyl 3-chloro-4-ethoxybenzoate
- Ethyl 4-chloro-3-hydroxybenzoate
- Ethyl 4-chloro-3-methylbenzoate
Comparison: Ethyl 4-chloro-3-ethylbenzoate is unique due to the specific positioning of the ethyl and chlorine groups on the benzene ring, which influences its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling and melting points, and distinct reactivity patterns in substitution and reduction reactions .
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-ethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
BZCWJSFGHMZJHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B14774974.png)





![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)






